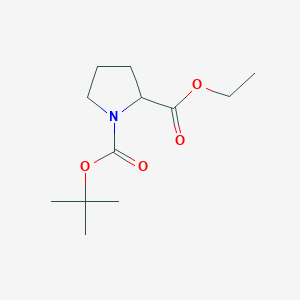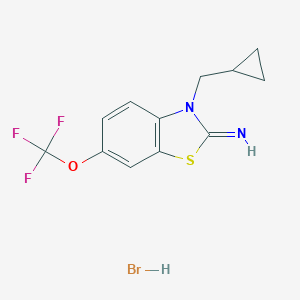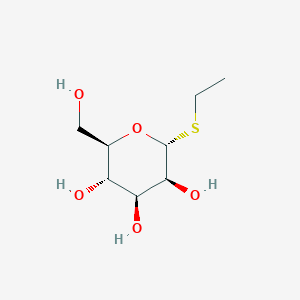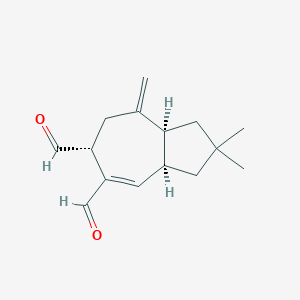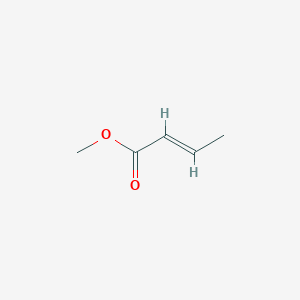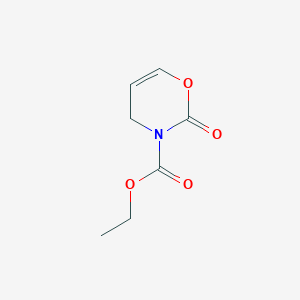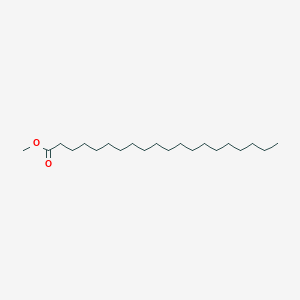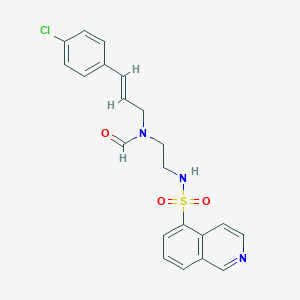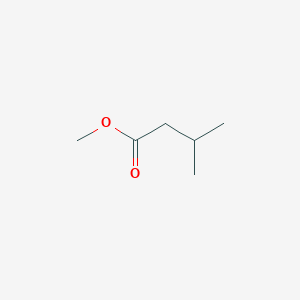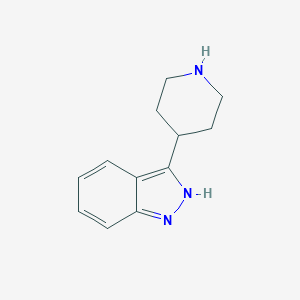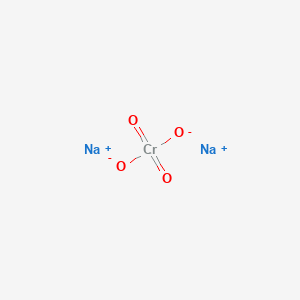
Sodium chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium chromate is an inorganic compound with the chemical formula Na₂CrO₄. It appears as a yellow hygroscopic solid and can form tetra-, hexa-, and decahydrates. This compound is a significant intermediate in the extraction of chromium from its ores and is widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium chromate is typically produced by roasting chromium ores in the presence of sodium carbonate. The reaction can be represented as:
2Cr2O3+4Na2CO3+3O2→4Na2CrO4+4CO2
This process converts chromium into a water-extractable form, leaving behind iron oxides. The reaction temperature is typically around 1100°C .
Industrial Production Methods: For industrial production, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures (around 350°C). This method is more suitable for lab and small-scale preparations .
Types of Reactions:
Properties
CAS No. |
7775-11-3 |
|---|---|
Molecular Formula |
CrNa2O4 |
Molecular Weight |
160.922 g/mol |
IUPAC Name |
disodium;dioxido(dioxo)(51Cr)chromium-51 |
InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |
InChI Key |
PXLIDIMHPNPGMH-PJWPDVOUSA-N |
SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Color/Form |
Yellow orthorhombic crystals |
density |
2.723 at 77 °F (USCG, 1999) 2.723 at 25 °C/4 °C 2.7 g/cm³ |
melting_point |
794 °C 762 °C |
Key on ui other cas no. |
7775-11-3 10034-82-9 12680-48-7 |
physical_description |
Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative. YELLOW HYGROSCOPIC CRYSTALS. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |
shelf_life |
Stable under recommended storage conditions. |
solubility |
87.6 g/100 g water at 25 °C In water, 44.3 wt% at 20 °C 873 g/L water at 30 °C 3.44 g/L methanol at 25 °C Slightly soluble in ethanol Solubility in water, g/100ml at 20 °C: 53 (good) |
Synonyms |
Chromic Acid (H2CrO4) Sodium Salt; Chromium Disodium Oxide; Chromium Sodium Oxide (CrNa2O4); Disodium Chromate; Disodium Chromate (Na2CrO4); Sodium Chromate; Sodium Chromate (Na2(CrO4)); Sodium Chromate (VI); Sodium Chromium Oxide (Na2CrO4) |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of sodium chromate?
A1: The molecular formula of this compound is Na2CrO4, and its molecular weight is 161.97 g/mol.
Q2: Does this compound exhibit any characteristic spectroscopic properties?
A2: While specific spectroscopic data isn't detailed in the provided research, this compound solutions are known for their distinctive yellow color due to the presence of the chromate ion (CrO42-). This color can be attributed to its UV-Vis absorption characteristics. []
Q3: What are the limitations of this compound as a corrosion inhibitor?
A3: Despite its effectiveness, this compound leaks pose a significant environmental concern, categorized as Unusual Occurrences (UO) under CERCLA regulations when spills exceed a certain volume within a 24-hour period. []
Q4: What is the role of this compound in the production process of other chromium compounds?
A4: this compound serves as a crucial intermediate in producing other chromium compounds. For instance, it can be converted to sodium dichromate (Na2Cr2O7) through treatment with sulfuric acid. []
Q5: Can you elaborate on the industrial applications of this compound?
A5: this compound finds use in various industries, including wood preservation, drilling muds, cutting oils, water treatment, textile dyeing, inks, paints, and leather tanning. []
Q6: What are the environmental concerns associated with this compound?
A6: this compound is recognized for its toxicity, particularly its potential to contaminate water and soil. It poses a significant threat to both human and environmental health. [, ]
Q7: What measures can be taken to mitigate the environmental impact of this compound?
A7: Research has focused on developing alternative methods for this compound production that minimize waste generation and utilize recycled materials. For example, one approach involves using chromic waste from various sources, such as tannery waste, to produce this compound. [, ]
Q8: What factors influence the solubility of this compound?
A8: The solubility of this compound is influenced by factors like temperature and the presence of other compounds. For instance, its solubility decreases with increasing concentrations of sodium hydroxide (NaOH) and methanol (CH3OH). [, ]
Q9: How is this compound typically quantified?
A9: Analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICPMS) are employed to quantify chromium, providing insights into the cellular uptake and interaction of chromium with DNA. []
Q10: How are trace impurities like aluminum and silicon removed from this compound solutions?
A10: Research suggests that trace impurities like aluminum and silicon can be removed from this compound solutions using reactions at both atmospheric and high pressures. This process involves adjusting the elemental ratios of impurities, temperature, and reaction time. []
Q11: What are the known toxicological effects of this compound?
A11: this compound is known for its toxicity, particularly its detrimental effects on the respiratory system, potentially leading to ulcerations, shortness of breath, bronchitis, pneumonia, and asthma. It also poses risks to the gastrointestinal tract, liver, kidneys, and immune system. []
Q12: What are the carcinogenic properties of this compound?
A12: this compound is classified as a human carcinogen, linked to an elevated risk of lung cancer and cancer of the sinonasal cavity. Its particulate forms, such as lead chromate, are of particular concern. [, ]
Q13: How is this compound utilized in gastrointestinal transit studies?
A13: Radioactive this compound (Na2CrO4) labeled with Chromium-51 (Cr51) has been investigated as a marker for gastrointestinal transit studies. Its inert nature and lack of absorption from the gastrointestinal tract make it suitable for such applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


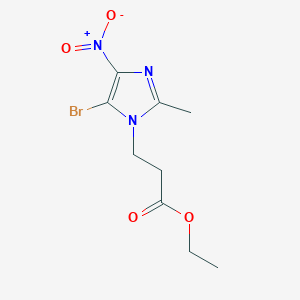
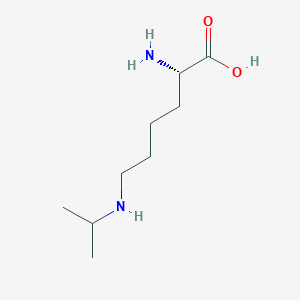
![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)
